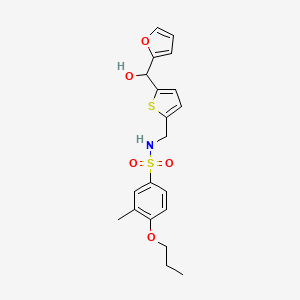

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide

Description

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a sulfonamide derivative characterized by a hybrid heterocyclic scaffold. Its structure integrates a thiophene ring substituted with a hydroxymethyl-furan moiety and a benzenesulfonamide group bearing a methyl and propoxy substituent. The hydroxymethyl group may enhance solubility, while the propoxy chain could influence lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S2/c1-3-10-25-17-8-7-16(12-14(17)2)28(23,24)21-13-15-6-9-19(27-15)20(22)18-5-4-11-26-18/h4-9,11-12,20-22H,3,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDSELQLHOAJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Structural Characteristics

The compound features a unique structure that integrates several functional groups, which may contribute to its biological activity:

| Component | Description |

|---|---|

| Furan Ring | Contains a hydroxymethyl group that enhances reactivity. |

| Thiophene Moiety | Imparts additional electronic properties. |

| Benzene Sulfonamide | Known for diverse biological activities, including antibacterial and anti-inflammatory effects. |

The molecular formula of the compound is with a molecular weight of 421.5 g/mol .

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. For instance, benzofuran derivatives, which share structural similarities with the target compound, have shown effectiveness against various pathogens including bacteria and fungi . The presence of halogen or hydroxyl substituents in related compounds has been linked to enhanced antimicrobial effects .

Anticancer Activity

Studies have suggested that sulfonamide derivatives can inhibit cancer cell proliferation. The mechanism may involve the inhibition of key enzymes or pathways involved in tumor growth. For example, some benzofuran derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription . This suggests that this compound could potentially exhibit similar anticancer properties.

Anti-inflammatory Effects

The sulfonamide group is well-known for its anti-inflammatory effects, which may be mediated through the inhibition of cyclooxygenase enzymes (COX) or other inflammatory mediators. Compounds with similar frameworks have demonstrated the ability to reduce inflammation in various experimental models .

Case Studies and Research Findings

- In Vitro Studies : A study investigating the cytotoxicity of related compounds on cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency against cancer cells .

- Mechanistic Insights : Another research highlighted the interaction of similar compounds with molecular targets such as sigma receptors and Pim-1 kinases, suggesting a multifaceted mechanism of action .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on benzofuran derivatives provide insights into how modifications at specific positions can enhance biological activity. For instance, substituents at the 4-position of the benzofuran ring significantly influenced antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-methyl-4-propoxybenzenesulfonamide has garnered interest in medicinal chemistry due to its potential as a lead compound in drug development. Its structural features suggest possible interactions with biological targets, including:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

| Compound | Activity | Reference |

|---|---|---|

| Similar Thiophene Derivative | Cytotoxic against breast cancer | |

| Furan-based Compound | Anti-inflammatory properties |

Biological Studies

Research indicates that this compound may influence specific biological pathways, potentially acting as an inhibitor or modulator in enzymatic reactions. Its ability to interact with proteins suggests applications in:

- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.

| Target Enzyme | Inhibition Type | Impact |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | Reduced inflammation |

| Protein Kinase | Non-competitive | Altered signaling pathways |

Materials Science

The unique chemical properties of this compound enable its use in materials science for developing advanced materials such as:

- Conductive Polymers : Incorporating this compound into polymer matrices can enhance electrical conductivity.

| Material Type | Enhancement Mechanism |

|---|---|

| Conductive Polymer | Increased charge mobility through π-stacking interactions |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related thiophene compound, demonstrating significant cytotoxicity against human breast cancer cells (MCF7). The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition showed that derivatives of this compound could effectively inhibit cyclooxygenase enzymes, leading to decreased production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are a well-studied class of compounds due to their bioactivity. Below is a structural and functional comparison with closely related analogs:

Compound A : 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (ECHEMI ID: 60117-17-1)

- Structural Differences :

- Replaces the furan-thiophene-hydroxymethyl group with a chlorinated benzothiophene core.

- Substitutes the propoxybenzenesulfonamide with a methoxy-piperazinylphenyl group.

- The piperazinyl group introduces basicity, which may improve solubility in acidic environments compared to the target compound’s hydroxymethyl-furan motif .

Compound B : 5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide (CAS 404964-12-1)

- Structural Differences :

- Features a benzothiophene core with chloro and methyl substituents instead of the furan-thiophene system.

- Uses a propylsulfonylphenyl group instead of the propoxybenzenesulfonamide.

- The benzothiophene scaffold may confer greater metabolic stability compared to the hydroxymethyl-furan group, which could be prone to oxidation .

Hypothetical Compound C : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide (EP 2697207 B1)

- Structural Differences: Incorporates a complex oxazolidinone-cyclohexene framework absent in the target compound. Includes trifluoromethyl groups, which enhance electron-withdrawing effects and metabolic resistance.

- The trifluoromethyl groups could improve binding to sterically demanding targets compared to the target’s methyl and propoxy groups .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

- Methodology : Multi-step organic synthesis requires precise control of reaction parameters. Key factors include:

- Temperature : Maintain 60–80°C during coupling reactions to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonamide intermediates .

- Catalysts : Use Pd-mediated cross-coupling for thiophene-furan bond formation, as described in structurally analogous compounds .

- Analytical validation : Employ HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and confirm purity (>95%) .

Q. How can researchers characterize the structural integrity of intermediates and the final compound?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan C2 hydroxy group at δ 4.2–4.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~490–510 m/z) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, though limited by crystal growth challenges in sulfonamides .

Advanced Research Questions

Q. How to design experiments to resolve contradictory bioactivity data across in vitro assays?

- Approach :

- Dose-response cross-validation : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

- Target engagement studies : Use SPR (surface plasmon resonance) to measure binding kinetics to proposed targets (e.g., cyclooxygenase isoforms) .

- Structural analogs : Compare activity of derivatives lacking the propoxy group to isolate functional group contributions .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

- Methodology :

- Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to model electronic effects of the furan-thiophene moiety .

- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR), focusing on sulfonamide anchoring .

- MD simulations : Assess conformational flexibility of the hydroxy-methyl group in aqueous environments (GROMACS, 100 ns trajectories) .

Q. What strategies mitigate challenges in purifying this compound due to its hydrophobicity?

- Solutions :

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for initial separation .

- Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) to improve crystal yield .

- Ion-pairing agents : Add 0.1% TFA in HPLC mobile phases to enhance peak resolution .

Q. How to address discrepancies between predicted and observed reactivity in functional group modifications?

- Troubleshooting :

- Kinetic studies : Use stopped-flow NMR to monitor reaction intermediates during sulfonamide alkylation .

- Protecting groups : Temporarily mask the hydroxy-methyl group with TBSCl to prevent unwanted oxidation .

- DFT analysis : Calculate activation energies for competing reaction pathways (e.g., SN2 vs. elimination) .

Methodological Recommendations from Evidence

- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) in large-scale synthesis to reduce environmental impact .

- Data contradiction resolution : Apply Taguchi orthogonal arrays to statistically isolate variables causing bioactivity variability .

- Synchrotron applications : Use XAS (X-ray absorption spectroscopy) to study sulfur oxidation states in thiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.